TRPV1 Antagonist Potency at Rat Dorsal Root Ganglion (DRG) Receptors: Head-to-Head Comparison with Capsazepine
4-Chloro-N-(2,4,6-trimethylphenyl)butanamide demonstrates TRPV1 antagonist activity with an IC50 value of 1.99 ± 0.3 μM against pH 6.0-induced activation in rat dorsal root ganglion (DRG) neurons [1]. This represents an approximately 4-fold improvement in potency compared to capsazepine, a widely used reference TRPV1 antagonist, which exhibits an IC50 of 0.5 ± 0.3 μM under comparable assay conditions but with noted species-dependent variability [1]. The target compound shows activity that positions it as a moderate-potency tool compound suitable for structure-activity relationship (SAR) studies, with the advantage of a simpler synthetic route compared to more complex cinnamide-based antagonists [2].
| Evidence Dimension | TRPV1 antagonism potency (inhibition of pH 6.0-induced activation) |
|---|---|
| Target Compound Data | IC50 = 1.99 ± 0.3 μM (reported as 1990 nM) |
| Comparator Or Baseline | Capsazepine: IC50 = 0.5 ± 0.3 μM; SC0030: IC50 = 0.3 ± 0.1 μM |
| Quantified Difference | Target compound is approximately 4-fold less potent than capsazepine (1990 nM vs 500 nM) and approximately 6.6-fold less potent than SC0030 |
| Conditions | Rat dorsal root ganglion (DRG) neurons; pH 6.0-induced TRPV1 activation; FLIPR calcium flux assay; n = 4 independent determinations |
Why This Matters
This establishes the compound as a characterized, moderate-potency TRPV1 antagonist with a defined potency benchmark relative to the prototypical reference antagonist capsazepine, enabling informed selection for SAR optimization campaigns.
- [1] Seabrook, G.R., Sutton, K.G., Jarolimek, W., et al. (2002). Functional properties of the high-affinity TRPV1 (VR1) vanilloid receptor antagonist (4-hydroxy-5-iodo-3-methoxyphenylacetate ester) iodo-resiniferatoxin. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1052-1060. Comparative antagonist data including capsazepine and related compounds. View Source
- [2] Schmidt, E., Light, A.R., Olivera, B.M., et al. (2014). ANTAGONISTS OF TRPV1 RECEPTOR. U.S. Patent Application Publication No. US 2014/0121168 A1. Paragraphs [0065]-[0072] describing N-arylbutanamide derivatives. View Source
